molecular formula C6H6Br2N2O2 B3030894 Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate CAS No. 1017802-86-6

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

Cat. No.: B3030894
CAS No.: 1017802-86-6
M. Wt: 297.93 g/mol
InChI Key: TUCQGGPBWUREHK-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate ( 1017802-86-6) is a high-purity, dibrominated pyrazole derivative offered as a key chemical intermediate for advanced research and development. Its molecular formula is C6H6Br2N2O2, with a molecular weight of 297.9320 . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Researchers value this specific molecule for its reactive bromine atoms and ester functional group, which make it a versatile and multifunctional building block for further synthetic exploration, including metal-catalyzed cross-coupling reactions and functional group transformations. The pyrazole nucleus is a structure of significant interest in drug discovery, with scientific literature reporting derivatives that exhibit anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . As such, this compound serves as a critical precursor in the synthesis of more complex molecules for pharmacological screening and the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCQGGPBWUREHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647344
Record name Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017802-86-6
Record name Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate typically involves the bromination of ethyl 1H-pyrazole-4-carboxylate. One common method includes the reaction of ethyl 1H-pyrazole-4-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Reduction Reactions: Products include reduced pyrazole derivatives with different functional groups.

    Oxidation Reactions: Products include oxidized pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Bioactive Molecules

  • Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly noted for its role in synthesizing derivatives that act as tyrosine kinase inhibitors, which are crucial in cancer therapy.

2. Enzyme Inhibition Studies

  • The compound is utilized in research focused on enzyme inhibition. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer progression, making it a valuable tool in pharmacological research .

3. Agrochemical Development

  • In the field of agriculture, this compound is explored for its potential use in developing new agrochemicals. Its reactivity can be harnessed to create pesticides or herbicides that target specific pests while minimizing environmental impact.

Case Studies

Case Study 1: Tyrosine Kinase Inhibition
A study investigated the efficacy of derivatives synthesized from this compound as inhibitors of tyrosine kinase enzymes. The results indicated that certain derivatives exhibited significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in oncology.

Case Study 2: Synthesis Pathways
Research was conducted on the synthesis pathways involving this compound. The study outlined a multi-step synthesis process that includes cyclization and bromination reactions, highlighting the compound's versatility as a synthetic intermediate.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Reactivity Features
This compound C₆H₆Br₂N₂O₂ 297.93 132 Br (3,5), COOEt (4) High electrophilicity due to Br; ester group enables hydrolysis.
Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate C₁₅H₁₆ClN₃O₄ 345.76 Not reported Cl (aryl), NH₂ (4), COOEt (3,5) Amino group supports nucleophilic reactions; chlorophenyl enhances aromatic interactions.
Ethyl 3,5-Dimethyl-4-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-Pyrrole-2-Carboxylate C₁₇H₁₇N₃O₃S 359.40 Not reported Me (3,5), thiazole-carbamoyl (4) Thiazole moiety introduces potential bioactivity; carbamoyl group aids in hydrogen bonding.
Ethyl 3,5-Dibromo-1-((2,2-Dimethyl-1,3-Dioxan-5-yl)Methyl)-1H-Pyrazole-4-Carboxylate C₁₂H₁₆Br₂N₂O₅ 426.10 Not reported Br (3,5), dioxane-methyl (1) Bulky dioxane substituent reduces reactivity; Br retains electrophilicity.

Structural and Electronic Differences

  • Bromine vs. Chlorine Substituents : The bromine atoms in the target compound confer greater polarizability and electrophilicity compared to the chlorophenyl group in the diethyl dicarboxylate analog . This makes the target compound more reactive in nucleophilic aromatic substitution (SNAr) reactions.
  • Ester Groups : While the target compound has a single ester group, the diethyl dicarboxylate in contains two ester moieties, increasing its susceptibility to hydrolysis or transesterification.

Physical Properties

  • Melting Point: The target compound’s melting point (132°C) is higher than many non-brominated analogs, likely due to strong halogen-based intermolecular interactions (e.g., Br···Br contacts) .
  • Density : With a predicted density of 2.016 g/cm³, the target compound is denser than typical organic compounds, which may influence solvent selection in synthesis .

Biological Activity

Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by the presence of bromine atoms at the 3 and 5 positions of the pyrazole ring, along with an ethyl ester group at the 4 position, has been investigated for its potential applications in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving cyclization and bromination reactions. The general synthetic route includes:

  • Starting Materials : Hydrazine and ethyl acetoacetate.
  • Reactions : Bromination using bromine or N-bromosuccinimide (NBS).
  • Final Product : Purification through recrystallization or chromatography.

The compound's structure is depicted as follows:

C7H7Br2N3O2\text{C}_7\text{H}_7\text{Br}_2\text{N}_3\text{O}_2

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Notably, it acts as a potent inhibitor of tyrosine kinase 2 (TK2), which plays a critical role in cellular signaling pathways associated with growth and differentiation. The compound's interaction with TK2 leads to alterations in cellular processes such as gene expression and metabolism .

Pharmacological Properties

The pharmacological profile of this compound indicates several potential therapeutic applications:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. This compound has been linked to reduced inflammation in various models .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazole derivatives, this compound was found to significantly reduce paw edema in carrageenan-induced models. The results indicated that substitution at the pyrazole scaffold enhances anti-inflammatory activity compared to controls .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of various pyrazole derivatives highlighted this compound's effectiveness against Haemophilus spp. strains. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique properties:

Compound NameMolecular FormulaNotable Features
Ethyl 3-bromo-1H-pyrazole-4-carboxylateC₅H₄BrN₂O₂Contains only one bromine atom; less reactive
3,5-Dibromo-1H-pyrazoleC₃H₂Br₂N₂Lacks the ethyl ester functionality; simpler structure
Ethyl 4-bromo-1-methylpyrazole-3-carboxylateC₇H₈BrN₂O₂Bromination at position 4; different reactivity profile

The dual bromination and ethyl ester group in this compound enhance its reactivity and biological activity compared to these simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.